10,11-Didehydro-quincoridine
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Overview
Description
10,11-Didehydro-quincoridine is a member of the Cinchona alkaloids family, which are naturally occurring compounds derived from the bark of Cinchona trees. These alkaloids have been historically significant due to their medicinal properties, particularly in the treatment of malaria. This compound is a derivative of quincoridine, characterized by the presence of a double bond between the 10th and 11th carbon atoms in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Didehydro-quincoridine typically involves the elimination of hydrogen from quincoridine. One common method is the use of a dehydrogenation reaction, where quincoridine is treated with a dehydrogenating agent under controlled conditions to introduce the double bond .
Industrial Production Methods: Industrial production of this compound often employs catalytic dehydrogenation processes. These processes utilize catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms from quincoridine, resulting in the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 10,11-Didehydro-quincoridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to quincoridine.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens or alkylating agents are used under specific conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Quincoridine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
10,11-Didehydro-quincoridine has several applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as malaria and cancer.
Mechanism of Action
The mechanism of action of 10,11-Didehydro-quincoridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. Additionally, its structure allows it to bind to specific receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Quinine: Another Cinchona alkaloid with antimalarial properties.
Quinidine: Used as an antiarrhythmic agent.
Quincorine: A structural isomer of quincoridine with similar chemical properties.
Uniqueness: 10,11-Didehydro-quincoridine is unique due to the presence of the double bond between the 10th and 11th carbon atoms, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
219794-74-8 |
---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
[(2R,4S,5S)-5-ethynyl-1-azabicyclo[2.2.2]octan-2-yl]methanol |
InChI |
InChI=1S/C10H15NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h1,8-10,12H,3-7H2/t8-,9-,10+/m0/s1 |
InChI Key |
BAROCKUOBIXNNQ-LPEHRKFASA-N |
Isomeric SMILES |
C#C[C@H]1CN2CC[C@H]1C[C@@H]2CO |
Canonical SMILES |
C#CC1CN2CCC1CC2CO |
Origin of Product |
United States |
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